N-methyl-6-(1-trityl-1H-imidazole-4-carbonyl)-2-naphthamide

Process Chemistry Synthetic Intermediate Orteronel Synthesis

N-methyl-6-(1-trityl-1H-imidazole-4-carbonyl)-2-naphthamide (CAS 337521-39-8) is a complex organic compound with the molecular formula C35H27N3O2 and a molecular weight of 521.6 g/mol. It is a pivotal, late-stage synthetic intermediate in the patented production pathway for the nonsteroidal 17,20-lyase inhibitor orteronel (TAK-700), a compound that reached Phase III clinical trials for prostate cancer.

Molecular Formula C35H27N3O2
Molecular Weight 521.6 g/mol
CAS No. 337521-39-8
Cat. No. B3126745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-6-(1-trityl-1H-imidazole-4-carbonyl)-2-naphthamide
CAS337521-39-8
Molecular FormulaC35H27N3O2
Molecular Weight521.6 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)C3=CN(C=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C35H27N3O2/c1-36-34(40)28-20-18-25-21-27(19-17-26(25)22-28)33(39)32-23-38(24-37-32)35(29-11-5-2-6-12-29,30-13-7-3-8-14-30)31-15-9-4-10-16-31/h2-24H,1H3,(H,36,40)
InChIKeyBXIZVEYIKFJEEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring N-methyl-6-(1-trityl-1H-imidazole-4-carbonyl)-2-naphthamide (CAS 337521-39-8): A Key Intermediate for 17,20-Lyase Inhibitor Synthesis


N-methyl-6-(1-trityl-1H-imidazole-4-carbonyl)-2-naphthamide (CAS 337521-39-8) is a complex organic compound with the molecular formula C35H27N3O2 and a molecular weight of 521.6 g/mol [1]. It is a pivotal, late-stage synthetic intermediate in the patented production pathway for the nonsteroidal 17,20-lyase inhibitor orteronel (TAK-700), a compound that reached Phase III clinical trials for prostate cancer [2]. The compound features a trityl-protected imidazole ring linked via a carbonyl bridge to a methyl-naphthamide scaffold. Its primary scientific and industrial value is as a high-fidelity building block in medicinal chemistry and process chemistry, not as a biologically active molecule itself. Procuring this specific intermediate is crucial for researchers replicating the exact Takeda synthetic route, as its structure is specifically designed for a subsequent, enantioselective Reformatsky reaction that defines the final drug's stereochemistry [3].

Why Generic Naphthamide or Imidazole Building Blocks Cannot Substitute for CAS 337521-39-8 in Orteronel Synthesis


A generic substitution cannot be made because CAS 337521-39-8 is not a simple imidazole or naphthamide building block but a specific regioisomeric and functional group-defined late-stage intermediate. Its precise structure is engineered to perform two critical functions: first, the trityl group acts as an orthogonal protecting group to prevent unwanted side reactions on the imidazole nitrogen during subsequent metalation steps; second, the carbonyl bridge serves as the electrophilic handle for an asymmetric Reformatsky reaction that establishes the chiral center of the final drug, orteronel [1]. Using a close analog, such as the de-tritylated compound or a different regioisomer, would collapse the synthetic pathway, either by causing unproductive metalation or by failing to generate the required stereochemistry. The compound is therefore not interchangeable with simpler, commercially available naphthamide or imidazole fragments but is a route-specific, functionalized intermediate whose value is inextricably linked to the Takeda process patent for manufacturing a clinically evaluated drug candidate [2].

Quantitative Evidence Guide for Selecting N-methyl-6-(1-trityl-1H-imidazole-4-carbonyl)-2-naphthamide Over Its Analogs


Validated Late-Stage Intermediate with a High-Yielding, Reproducible Oxidation Protocol

The target compound is directly prepared from its alcohol precursor (6-[hydroxy(1-trityl-1H-imidazol-4-yl)methyl]-N-methyl-2-naphthamide) via MnO2 oxidation. The patented synthesis reports an isolated yield of 88% on a >60g scale, providing a robust and scalable method . This yield and scalability are critical benchmarks for process chemists, as the compound must be produced reliably in multi-gram quantities for downstream chemistry.

Process Chemistry Synthetic Intermediate Orteronel Synthesis

Trityl-Protected Imidazole: Enabling Orthogonal Deprotection vs. Unprotected or Alternative Protected Intermediates

The trityl group on the imidazole nitrogen is a superior protecting group choice for this synthetic sequence. It provides steric bulk to direct regioselectivity in subsequent reactions and is stable to the basic and nucleophilic conditions of downstream Reformatsky and amidation steps. Crucially, it can be cleaved under mild acidic conditions without affecting the rest of the molecule. This contrasts sharply with an unprotected imidazole, which would lead to N-metallation and uncontrolled side reactions, or with other protecting groups (e.g., SEM, Boc) that might not withstand the entire synthetic sequence or require harsher cleavage conditions [1]. The orthogonality of the trityl group is therefore a key enabler of the successful synthesis of orteronel.

Protecting Group Strategy Orthogonal Synthesis Medicinal Chemistry

Commercial Purity Benchmarking: Enabling Reproducible Downstream Chemistry vs. Lower-Grade Alternatives

Commercially available batches of CAS 337521-39-8 are consistently supplied with a minimum purity of 97% and frequently at 98%, as validated by multiple third-party supplier specifications [1]. This high purity is necessary because the subsequent step in the synthesis—an enantioselective Reformatsky reaction—is highly sensitive to impurities that can poison the chiral catalyst or lead to racemic product. Procuring a lower-grade analog or an in-house synthesized batch with unvalidated purity introduces a significant risk of reaction failure and irreproducible yields for this advanced and value-intensive step.

Chemical Purity Procurement Specification Reproducibility

Direct Synthetic Link to a Phase III Drug Candidate, Providing Higher Research Relevance Than Generic Intermediates

This intermediate offers a direct, documented synthetic pathway to orteronel (TAK-700), a compound that potently inhibits human 17,20-lyase with an IC50 of 38 nM and exhibits >1000-fold selectivity over other CYP enzymes like 11-hydroxylase and CYP3A4 [1]. This connection provides downstream access to a valuable pharmacological tool for studying androgen biosynthesis. This is in contrast to other, less-defined naphthamide intermediates that are not part of a clinically validated drug synthesis pathway and, therefore, have limited direct utility in generating a well-characterized, biologically relevant probe.

Drug Development Pharmacological Tool Biomarker Research

Optimal Scientific and Industrial Use Cases for CAS 337521-39-8 Based on Quantitative Evidence


Process Chemistry and Scale-Up: Replicating the Patented Orteronel Manufacturing Route

The primary application is for process chemists tasked with reproducing or scaling up the Takeda synthetic route to orteronel. The documented high-yield oxidation step (88% on a >60g scale), validated in the patent , makes this intermediate a reliable checkpoint in the multi-step synthesis. Procurement of this specific compound is essential to ensure route fidelity and to meet the regulatory expectations for an established synthesis of a compound that has been in clinical trials.

Medicinal Chemistry: Synthesis of Active Pharmaceutical Ingredient (API) Batches for in vivo Pharmacology

Medicinal chemists requiring high-purity orteronel for head-to-head in vivo studies should start with this intermediate. Its consistent commercial purity (>97%) is critical because the final drug substance's purity and stereochemical integrity are highly dependent on the quality of this late-stage precursor. This supports the generation of reproducible in vivo pharmacokinetic and pharmacodynamic data, such as the potent in vivo efficacy in monkey models seen with orteronel at a 1 mg/kg dose [1].

Impurity Profiling and Reference Standard Creation for Drug Development

Analytical chemists can use CAS 337521-39-8 as a reference marker or starting material to synthesize and identify potential process-related impurities of orteronel. By intentionally carrying this characterized intermediate through the final synthetic steps, downstream impurities can be mapped and their structures confirmed. This application is critical for the Chemistry, Manufacturing, and Controls (CMC) section of a drug's regulatory dossier, ensuring drug substance purity and safety.

Derivatization and Structure-Activity Relationship (SAR) Exploration

Researchers exploring SAR around the orteronel scaffold can utilize this intermediate as a divergent branching point. The methyl-naphthamide moiety is already in place, but the trityl-protected imidazole carbonyl allows for modifications. After detritylation, a library of analogs with varying substituents on the imidazole can be generated, enabling the exploration of novel 17,20-lyase inhibitors or related CYP enzyme probes .

Quote Request

Request a Quote for N-methyl-6-(1-trityl-1H-imidazole-4-carbonyl)-2-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.